molecular formula C14H12N2O2S B6284125 N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide CAS No. 2178338-82-2

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide

Cat. No.: B6284125
CAS No.: 2178338-82-2
M. Wt: 272.3
InChI Key:
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Description

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide is an organic molecule of interest due to its potential biological properties and applications in various fields of research and industry. This compound, with the molecular formula C14H12N2O2S and a molecular weight of 272.3 g/mol, is known for its unique structure that combines a thiophene ring with an enamido group, making it a valuable subject for scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the enamido and thiophene moieties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance the reaction rates.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the enamido group can yield amines .

Scientific Research Applications

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide has a wide range of scientific research applications . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, it is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide can be compared with other similar compounds, such as benzoxazole-containing carboxamides . While both types of compounds exhibit significant biological activities, this compound is unique due to its specific structure and the presence of the thiophene ring, which imparts distinct chemical and biological properties . Similar compounds include benzoxazole derivatives, which are known for their antibacterial, anti-inflammatory, and antitumor activities .

Properties

CAS No.

2178338-82-2

Molecular Formula

C14H12N2O2S

Molecular Weight

272.3

Purity

95

Origin of Product

United States

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